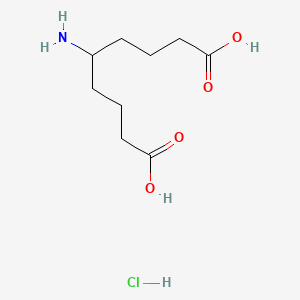

5-Aminononanedioic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Aminononanedioic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO4 It is a derivative of nonanedioic acid, featuring an amino group at the fifth position and a hydrochloride salt form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminononanedioic acid hydrochloride typically involves the following steps:

Starting Material: Nonanedioic acid is used as the starting material.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Aminononanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

5-Aminononanedioic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Aminononanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid groups can form ester or amide bonds, further modulating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Aminolevulinic acid hydrochloride: Another amino acid derivative with similar structural features but different biological activities.

5-Aminovaleric acid hydrochloride: A shorter-chain analog with distinct chemical properties.

Uniqueness

5-Aminononanedioic acid hydrochloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous.

Actividad Biológica

5-Aminononanedioic acid hydrochloride, also known as 5-aminovalerate, is a compound that has garnered attention for its biological activities, particularly in relation to metabolic processes and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₉H₁₅N₁O₄•HCl

- Molecular Weight : 203.68 g/mol

- CAS Number : 5451-09-2

This compound is primarily recognized as an analog of amino acids involved in various biochemical pathways. It functions as a substrate for several enzymatic reactions, including those related to the metabolism of lysine and other amino acids. The compound has been shown to act as a weak inhibitor in the blood clotting pathway, suggesting potential applications in managing conditions related to fibrinolysis .

Enzymatic Interactions

The compound is involved in the following metabolic pathways:

- Lysine Degradation : It is a product of lysine metabolism and can be formed through bacterial catabolism.

- GABA Agonism : It exhibits properties similar to gamma-aminobutyric acid (GABA), functioning as a weak GABA agonist, which may influence neurotransmission and muscle relaxation .

Antifibrinolytic Activity

This compound has been identified as an antifibrinolytic agent. Its ability to inhibit fibrinolysis suggests potential therapeutic applications in conditions where blood clotting is impaired or needs regulation. This property can be particularly beneficial in surgical settings or in patients with bleeding disorders .

Anti-inflammatory Effects

Recent studies have indicated that 5-aminovalerate may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by excessive inflammation, such as chronic periodontitis and other inflammatory diseases .

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Chronic Periodontitis : Elevated levels of 5-aminovalerate have been associated with chronic periodontitis. Research indicates that its presence may correlate with bacterial overgrowth and tissue necrosis, highlighting its role in oral health .

- Metabolic Disorders : Studies exploring the metabolic implications of 5-aminovalerate suggest that it may play a role in metabolic regulation, particularly concerning lysine metabolism and its derivatives. Further research is needed to elucidate these mechanisms fully .

- Therapeutic Potential : Investigations into the therapeutic applications of 5-aminovalerate are ongoing, with preliminary findings suggesting its utility in managing conditions linked to inflammation and metabolic dysregulation .

Propiedades

IUPAC Name |

5-aminononanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c10-7(3-1-5-8(11)12)4-2-6-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFULQFMBITZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCC(=O)O)N)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.